molecular formula C25H28O3S B6332960 Trt-S-EEE CAS No. 728033-15-6

Trt-S-EEE

Cat. No.: B6332960
CAS No.: 728033-15-6
M. Wt: 408.6 g/mol
InChI Key: IWGRRTNNFGDHJZ-UHFFFAOYSA-N
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Description

Significance of Sulfhydryl Functionality in Biologically Relevant Molecules and Synthetic Targets

Sulfhydryl groups, present in the amino acid cysteine and in various other biological molecules, play critical roles in a wide array of biological processes. Their significance stems from their unique chemical properties, including their nucleophilicity and their ability to undergo reversible oxidation to form disulfide bonds. creative-proteomics.comthermofisher.comnih.gov These disulfide bonds are crucial for the correct folding and stability of many proteins, influencing their tertiary and quaternary structures. creative-proteomics.comthermofisher.com Beyond structural roles, sulfhydryl groups are involved in enzymatic catalysis, metal ion coordination, and cellular signaling pathways. creative-proteomics.comnih.gov The reactivity of the sulfhydryl group also makes it a valuable handle for chemical modification, enabling the site-specific labeling of proteins and peptides, as well as the conjugation of biomolecules to synthetic materials. thermofisher.com In synthetic chemistry, the thiol group is a key functional handle for constructing complex molecules and materials, participating in reactions such as Michael additions, thiol-ene chemistry, and the formation of thioethers and disulfides.

Evolution of Protecting Group Strategies for Thiol Moieties in Organic Synthesis

The inherent reactivity of the sulfhydryl group necessitates its protection during multi-step synthetic sequences to prevent unwanted side reactions. The evolution of protecting group strategies for thiols has focused on developing groups that can be easily introduced, are stable under various reaction conditions encountered during synthesis, and can be selectively removed without affecting other functionalities in the molecule. rsc.orgresearchgate.net Early methods involved simple alkyl or acyl groups, but these often required harsh deprotection conditions. acs.org More sophisticated protecting groups have since been developed, offering varying degrees of lability to different stimuli, such as acid, base, reduction, or light. rsc.orgacs.orgoup.comresearchgate.netug.edu.plub.edu The concept of orthogonal protection, where multiple protecting groups with different removal chemistries are used simultaneously, has been particularly important in the synthesis of complex molecules like disulfide-rich peptides, allowing for the selective deprotection and formation of specific disulfide bonds. rsc.orgacs.orgpeptide.com The Trityl (Trt) group is one such protecting group widely used for thiols, known for its lability under acidic conditions. acs.orgug.edu.pl

Role of Chemical Linkers in Modular Assembly and Functionalization Strategies in Research

Chemical linkers are molecules or segments that connect two or more molecular entities. They are indispensable tools in modern chemical research, enabling the modular assembly of complex structures and the introduction of specific functionalities. rsc.orgnih.govresearchgate.netresearchgate.netacs.orgissuu.comiris-biotech.de Linkers can vary widely in length, flexibility, and chemical composition, influencing the properties of the resulting conjugate, such as solubility, stability, and the spatial orientation of the linked components. researchgate.netresearchgate.net They are extensively used in areas such as bioconjugation (e.g., in the creation of antibody-drug conjugates), the synthesis of functional materials, the construction of self-assembling systems, and the development of drug delivery systems. nih.govresearchgate.netresearchgate.netacs.orgissuu.com By providing a flexible or rigid connection, linkers allow researchers to precisely control the architecture and behavior of complex molecular assemblies. researchgate.netresearchgate.net

Contextualizing S-Trityl-2-(2-(2-mercaptoethoxy)ethoxy)ethanol (Trt-S-EEE) within Protecting Group and Linker Paradigms

S-Trityl-2-(2-(2-mercaptoethoxy)ethoxy)ethanol (this compound) is a chemical compound that embodies aspects of both thiol protection and chemical linker design. It is formally named S-Trityl-2-(2-(2-mercaptoethoxy)ethoxy)ethanol and has the CAS number 728033-15-6. issuu.comiris-biotech.debapeks.com Its structure comprises a sulfhydryl group protected by a Trityl group and an oligo(ethylene glycol) chain terminated with a hydroxyl group. The Trityl group serves as an acid-labile protecting group for the thiol moiety. acs.orgug.edu.pl The oligo(ethylene glycol) chain acts as a linker, providing a hydrophilic segment and a terminal hydroxyl group that can be further functionalized. sigmaaldrich.comsigmaaldrich.com This dual nature makes this compound a valuable building block in synthesis. It allows for the introduction of a protected thiol functionality, which can be deprotected at a later stage under acidic conditions, while simultaneously providing a flexible, polar linker arm with an orthogonal handle (the hydroxyl group) for conjugation to other molecules or surfaces. Research indicates its use as a thiol-containing polar linker in various fields. bapeks.combapeks.com The unprotected form of the thiol, 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol (MEEE), is also a known compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

Chemical Information for this compound

PropertyValue
SynonymsS-Trityl-2-(2-(2-mercaptoethoxy)ethoxy)ethanol, 2-(2-(2-(tritylthio)ethoxy)ethoxy)ethanol
CAS Number728033-15-6
Chemical FormulaC₂₅H₂₈O₃S
Molecular Weight408.55 g/mol (or 408.6 g/mol )
Purity>97% or >98%
Storage+2 ... +8 °C

Note: Data compiled from references issuu.comiris-biotech.debapeks.combapeks.com. Molecular weight values vary slightly between sources.

The strategic design of this compound, incorporating a selectively cleavable protecting group and a functionalized linker, highlights its utility in constructing complex molecular architectures where controlled thiol presentation and conjugation are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRRTNNFGDHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Trityl 2 2 2 Mercaptoethoxy Ethoxy Ethanol Trt S Eee and Its Derivatives

Retrosynthetic Analysis of the Trt-S-EEE Scaffold

A retrosynthetic analysis of S-Trityl-2-(2-(2-mercaptoethoxy)ethoxy)ethanol (this compound) suggests key disconnections that guide its synthesis. The most apparent disconnection is the cleavage of the S-Trityl bond. This leads to the immediate precursor, the free thiol 2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethanol (HS-PEG4-OH), and the trityl protecting group source, typically trityl chloride (chlorotriphenylmethane).

The thiol precursor, HS-PEG4-OH, can be further analyzed. Its structure consists of a tetraethylene glycol (PEG4) chain with a thiol group at one end and a hydroxyl group at the other. Retrosynthetically, this molecule can be envisioned as arising from a PEG4 derivative possessing a leaving group or activated functional group at one terminus, which undergoes nucleophilic substitution with a sulfur source, or from a PEG4 derivative that is functionalized to introduce the thiol group. Alternatively, the PEG4 chain itself is constructed from simpler ethylene (B1197577) glycol units.

Therefore, the retrosynthetic pathway highlights the need for:

Synthesis of the polyethylene (B3416737) glycol (PEG) ether chain with appropriate end-group differentiation.

Introduction of the thiol functionality at one terminus of the PEG chain.

Selective protection of the thiol group with the trityl moiety.

Retention of a free hydroxyl group at the other terminus for subsequent functionalization.

Multistep Synthetic Routes for the Preparation of the Polyethylene Glycol (PEG) Ethers Moiety

The polyethylene glycol (PEG) ether moiety in this compound is a tetraethylene glycol chain. The synthesis of defined-length oligo(ethylene glycol) chains with specific end-group functionality is a critical step. Several strategies exist for preparing PEG ethers with a reactive group at one end and a hydroxyl group at the other, which can then be converted to the thiol.

One approach involves the functionalization of symmetrical oligo(ethylene glycol) diols. Selective mono-functionalization can be achieved by reacting the diol with a reagent that introduces a good leaving group, such as a sulfonyl halide, under controlled conditions. For instance, the synthesis of thiolated triethylene glycol has been reported starting from triethylene glycol, which was converted to a mono-mesylate derivative rsc.org. This mono-mesylate then served as a substrate for nucleophilic substitution rsc.org.

Another common method for introducing a thiol group involves the reaction of a PEG derivative bearing a leaving group (like tosylate or mesylate) with a thiol nucleophile. For example, α-thiol-ω-hydroxyl PEG has been synthesized by reacting α-tosyl-ω-hydroxyl PEG with sodium hydrosulfide (B80085) (NaSH) mdpi.com. This reaction was conducted in water under an argon atmosphere, initially at room temperature and then at 60 °C mdpi.com. The product, α-thiol-ω-hydroxyl PEG, was obtained with an reported yield of 84% mdpi.com.

Enzymatic methods have also been explored for the synthesis of thiol-functionalized PEGs. Transesterification reactions catalyzed by lipases, such as Candida antarctica Lipase B (CALB), have been used to introduce thiol groups. For example, the reaction of tetraethylene glycol (TEG) with methyl 3-mercaptopropionate (B1240610) (MP-SH) catalyzed by CALB in bulk yielded TEG-monothiol mdpi.com. The reaction kinetics showed that TEG-monothiol was formed predominantly in the initial stages (e.g., 93% yield in 15 minutes), with longer reaction times leading to the formation of the dithiol mdpi.com.

Selective Introduction of the S-Trityl Group to the Thiol Precursor

The introduction of the S-trityl group is a key step in the synthesis of this compound, serving as a protective group for the thiol functionality. The trityl group (triphenylmethyl, Tr) is commonly used to protect thiols, particularly the cysteine side chain in peptide synthesis rsc.orgresearchgate.net.

The S-trityl group is typically introduced by reacting the free thiol precursor with trityl chloride (TrCl) fishersci.cawikipedia.orgfishersci.fisigmaaldrich.com. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated. Organic bases such as pyridine (B92270) or N,N-dimethylaminopyridine (DMAP) are frequently employed total-synthesis.com. The reaction proceeds via an SN1-like mechanism involving the stable trityl cation total-synthesis.com.

For the synthesis of this compound, the thiol precursor is 2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethanol, which contains both a thiol and a primary hydroxyl group. Selective tritylation of the thiol in the presence of the hydroxyl group is crucial. While the trityl group is known to protect alcohols, particularly primary ones, the reaction conditions can often be controlled to favor the more nucleophilic thiol group. The bulky nature of the trityl group can also influence selectivity total-synthesis.com.

Detailed reaction conditions, including the choice of solvent, base, temperature, and reactant stoichiometry, are typically optimized to achieve high yields and selectivity for the S-tritylated product. Although specific experimental details for the tritylation of 2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethanol are not provided in the search results, the general principles of thiol tritylation using trityl chloride in the presence of a base are well-established in organic synthesis.

Functionalization of the Terminal Hydroxyl Group for Diverse Research Applications

The presence of a free hydroxyl group at the terminus of the PEG chain in this compound provides a versatile handle for further chemical modifications. This allows for the synthesis of a wide range of derivatives tailored for specific research applications, such as conjugation to biomolecules, immobilization on surfaces, or incorporation into polymers.

The terminal hydroxyl group of PEGs can be functionalized using various established reactions. Common strategies include:

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride mdpi.commdpi.com. The activated PEG can then undergo nucleophilic substitution with various reagents to introduce different functional groups, such as amines, azides, or additional thiol groups (after deprotection of the S-trityl group) mdpi.commdpi.com.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid mdpi.comgoogle.com. PEG-carboxylic acids, for instance, are useful intermediates for conjugating nucleophiles via amide bond formation google.com.

Mitsunobu Chemistry: The Mitsunobu reaction is a powerful tool for converting the terminal hydroxyl group into a variety of functionalities, including azides, aldehydes, primary amines, and thiols (after deprotection) nih.gov. This reaction offers a mild, one-step method for functionalization without affecting the integrity of the PEG chain nih.gov.

Esterification and Amidation: The hydroxyl group can be esterified with carboxylic acids or reacted with activated carboxylic acid derivatives to form esters. Similarly, if the PEG is modified to contain an amine, it can be amidated with carboxylic acids.

The specific functionalization strategy employed depends on the desired end group and the intended application of the this compound derivative. The ability to selectively deprotect the S-trityl group allows for orthogonal functionalization, where the thiol is reacted separately from the hydroxyl-derived functional group, enabling the creation of heterobifunctional molecules with distinct reactive ends.

Optimization of Synthetic Pathways for Research Scale Production

Key aspects of synthetic optimization include:

Reaction Conditions: Parameters such as solvent, temperature, reaction time, concentration of reactants, and the choice and amount of catalysts or bases can significantly impact the outcome of each synthetic step. For example, in the enzymatic synthesis of PEG thiols, reaction time was found to be critical for controlling whether the monothiol or dithiol was formed mdpi.com.

Stoichiometry: Controlling the molar ratios of reactants is essential, particularly in steps involving selective functionalization, such as the mono-functionalization of symmetrical diols or the selective tritylation of the thiol in the presence of a hydroxyl group.

Monitoring Reaction Progress: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H-NMR and 13C-NMR) mdpi.comresearchgate.net, Thin Layer Chromatography (TLC), and Mass Spectrometry (MS) are invaluable for monitoring the progress of reactions, identifying intermediates and by-products, and determining reaction completion. Real-time monitoring, such as using 1H-NMR CPMG relaxation dispersion NMR, has been used to follow and optimize thiol-PEG synthesis researchgate.net.

Purification Methods: Efficient purification methods are necessary to obtain the desired product in high purity. Techniques like column chromatography, precipitation, extraction, and distillation are commonly used depending on the physical properties of the compound and impurities. The complexity and need for repeated purifications can impact the scalability of a synthesis acs.org.

Orthogonal Protection Strategies Utilizing Trityl Moieties in Chemical Synthesis

Chemical Basis of Trityl Group Lability and Cleavage Mechanisms for Thiol Protection

The efficacy of the trityl group as a protecting group for thiols stems from the chemical properties of the triphenylmethyl cation. The trityl cation (Ph₃C⁺) is remarkably stable due to the delocalization of the positive charge across the three phenyl rings wikipedia.org. This stability is central to both the formation and cleavage of the S-Trityl bond.

The protection of a thiol group with a trityl moiety typically involves the reaction of a thiol-containing compound with a trityl halide, such as trityl chloride (Trt-Cl), in the presence of a base. The reaction proceeds via an Sɴ1-like mechanism involving the formation of the stable trityl cation, which is then readily attacked by the nucleophilic thiol group to form the S-Trityl thioether.

Cleavage of the S-Trityl group is generally achieved under acidic conditions. The mechanism involves protonation of the sulfur atom or direct attack on the carbon-sulfur bond by an acidic species, leading to the heterolytic cleavage of the S-C bond and the release of the free thiol and the stable trityl cation wikipedia.orgnih.gov. The lability of the S-Trityl bond to acid is influenced by the stability of the trityl cation; weaker acids or milder conditions can be employed compared to protecting groups that form less stable carbocations upon cleavage.

Common reagents for S-Trityl deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) wikipedia.orgfishersci.canih.gov. The cleavage is often performed in the presence of scavengers, such as triisopropylsilane (B1312306) (TIS) or anisole, which react with the released trityl cation, preventing it from alkylating other sensitive functional groups within the molecule or on the solid support nih.govnih.govfishersci.senih.gov. The reversible nature of the S-Trityl bond formation and cleavage necessitates the use of effective scavengers to ensure complete deprotection and prevent unwanted side reactions like retritylation nih.govnih.gov.

Integration of S-Trityl Protection within Fmoc/tBu Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a widely adopted methodology for peptide assembly. This strategy relies on the differential lability of the Nα-Fmoc group (base-labile) and side-chain protecting groups (acid-labile, typically tert-butyl-based) uni-freiburg.dechemspider.comsigmaaldrich.com. The S-Trityl group is particularly well-suited for integration into Fmoc/tBu SPPS protocols for the protection of cysteine residues.

In Fmoc/tBu SPPS, the peptide chain is elongated by repetitive cycles of Nα-Fmoc deprotection (using a base like piperidine) and coupling of the next protected amino acid. The side-chain protecting groups, including S-Trityl on cysteine, remain intact throughout these cycles. The final cleavage of the peptide from the solid support and concomitant removal of the acid-labile side-chain protecting groups are typically performed using a strong acid cocktail, commonly containing TFA nih.govnih.govuni-freiburg.deuni.lu.

The S-Trityl group's acid lability is compatible with the global deprotection conditions used in Fmoc/tBu SPPS. It is cleaved simultaneously with other tBu-based protecting groups and the linker attaching the peptide to the resin when treated with TFA nih.govuni.lu. This allows for the direct release of the free thiol-containing peptide upon cleavage from the resin. For routine synthesis of peptides with free thiol groups, the trityl group is recommended due to its lability to TFA nih.gov.

However, the acid lability of the S-Trityl group requires careful consideration of scavenger selection and concentration during the final cleavage step to minimize potential side reactions involving the released trityl cation and the deprotected peptide nih.govnih.gov.

Compatibility and Orthogonality with Other Protecting Groups in Complex Biomolecule Assembly

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others. The S-Trityl group exhibits orthogonality with the Nα-Fmoc group, being stable to the basic conditions used for Fmoc removal while being cleaved by acid uni-freiburg.denih.gov. This differential lability is a cornerstone of the Fmoc/tBu strategy, enabling stepwise peptide synthesis on a solid support.

Furthermore, the S-Trityl group can be used in combination with other acid-labile protecting groups that have different lability profiles. For instance, the 4-methoxytrityl (Mmt) group is significantly more acid-labile than the Trt group nih.gov. This difference in lability allows for the selective removal of an Mmt group in the presence of an S-Trityl group using milder acidic conditions, which is valuable for strategies requiring differential deprotection of multiple thiol groups or selective modification of cysteine residues on the solid phase nih.govnih.gov.

Other protecting groups commonly used in peptide and biomolecule synthesis, such as the base-stable and acid-labile tert-butyl (tBu) esters and ethers used for carboxylic acids and alcohols, are generally compatible with S-Trityl protection as they are removed under the same acidic conditions during final cleavage uni-freiburg.denih.gov. However, the choice of scavengers is crucial to prevent the trityl cation from reacting with other deprotected functional groups, such as the indole (B1671886) ring of tryptophan or the alkyl chains of other amino acids nih.gov.

The S-Trityl group's compatibility with various protecting group strategies allows its incorporation into the synthesis of complex biomolecules containing multiple functional groups, enabling controlled and sequential deprotection and modification steps.

Strategies for Selective S-Trityl Deprotection in Research Contexts

While S-Trityl groups are typically removed during the global acidolytic cleavage in Fmoc/tBu SPPS, strategies exist for their selective deprotection in research contexts where a free thiol is required at an earlier stage of the synthesis or for specific on-resin modifications.

One approach for selective S-Trityl deprotection involves the use of milder acidic conditions than those employed for global cleavage. However, achieving true selectivity between multiple identical S-Trityl groups on a single molecule is challenging due to their similar reactivity. Differential protection using groups with varying acid lability, such as combining S-Trityl with the more labile S-Mmt group, is a more effective strategy for selective thiol release nih.govnih.gov.

Besides acidolysis, alternative methods for S-Trityl deprotection have been explored. These include the use of heavy metal salts, such as silver(I) nitrate (B79036) or mercury(II) acetate (B1210297) nih.govnih.govnih.gov. Silver(I) nitrate, for example, can be used to cleave the S-Trityl bond, particularly in the context of oligonucleotide synthesis where acid lability of other parts of the molecule is a concern. The reaction with metal salts is followed by treatment with a reducing agent to liberate the free thiol.

Oxidative cleavage is another strategy for S-Trityl removal, often leading to the formation of disulfide bonds. Reagents like iodine or thallium(III) trifluoroacetate (B77799) can be used for this purpose nih.govnih.gov. This method is particularly useful for the directed formation of disulfide bridges during peptide synthesis.

Research continues to explore novel and milder methods for selective S-Trityl deprotection to enhance compatibility with increasingly complex and sensitive molecular architectures.

Comparative Analysis of Trityl Protection Efficacy against Alternative Thiol Protecting Groups

The S-Trityl group is one of several protecting groups available for thiols in organic synthesis, each with its own advantages and disadvantages. Comparing S-Trityl to alternative thiol protecting groups highlights its specific utility.

Compared to the acetamidomethyl (Acm) group, S-Trityl is generally more acid-labile. Acm is stable to the acidic conditions used for standard Fmoc/tBu cleavage but can be removed by heavy metal salts (like mercury or silver) or oxidative methods (like iodine) nih.govuni.lu. This difference in lability allows for orthogonal strategies where S-Trityl is removed during global deprotection, and Acm is removed in a separate step, enabling the controlled formation of disulfide bonds uni.lu.

The tert-butylthio (StBu) group is another alternative that is stable to TFA unless thiol scavengers are present nih.gov. StBu is typically removed by reduction with thiols or phosphines nih.gov. This orthogonality with S-Trityl can also be exploited for differential thiol deprotection and disulfide bond formation.

Benzyl (Bzl) and 4-methoxybenzyl (Mob) groups are also used for thiol protection, particularly in Boc-based SPPS which uses strong acid (HF) for final cleavage uni.lu. Mob is more acid-labile than Bzl. While these groups are effective, the harsh conditions required for Bzl removal can be detrimental to sensitive molecules uni.lu. S-Trityl's removal under milder acidic conditions (TFA) makes it more compatible with a wider range of functional groups and resin types used in Fmoc/tBu synthesis.

Application of Trt S Eee As a Polar Linker in Advanced Chemical Research

Design Considerations for Polar Linkers in Bridging Hydrophilic and Hydrophobic Domains

The effective design of polar linkers hinges on their ability to compatibilize molecular components with disparate solubility profiles. In systems where a hydrophilic molecule needs to be conjugated to a hydrophobic entity, or vice versa, a polar linker provides a transitional segment that facilitates solubility and stability of the conjugate in various environments. Key design considerations include the linker's length, flexibility, and the nature and arrangement of its polar functional groups. Trt-S-EEE, with its ethylene (B1197577) glycol units, contributes significant polarity and flexibility to a conjugate. The presence of the trityl-protected thiol group offers a convenient point for covalent attachment after deprotection, allowing for controlled conjugation to other molecules wikipedia.orgnih.gov. This combination of a protected reactive group and a polar, flexible chain makes this compound suitable for applications requiring a balance between hydrophilic and hydrophobic interactions.

Incorporation of this compound in Solid-Phase Synthesis for Peptide and Oligonucleotide Conjugation

Solid-phase synthesis is a powerful methodology for the stepwise assembly of peptides and oligonucleotides. The incorporation of linkers in solid-phase synthesis allows for the attachment of various molecules to the synthesized biopolymer while it is still anchored to a solid support. While specific detailed protocols for this compound's direct incorporation into standard peptide or oligonucleotide synthesis chains were not extensively detailed in the reviewed literature, related building blocks and linker strategies are employed in this field. The protected thiol function of this compound suggests its potential use for introducing a thiol handle onto a peptide or oligonucleotide synthesized on solid phase. Following synthesis and cleavage from the resin, the deprotected thiol could then be used for further conjugation reactions, such as maleimide (B117702) coupling or disulfide formation, with peptides, oligonucleotides, or other molecules. This approach would leverage the polar EEE portion to potentially influence the solubility or properties of the final bioconjugate.

Utilization in the Construction of Functionalized Molecules for Biochemical Probes and Assays

Functionalized molecules are essential tools in biochemical research, serving as probes for studying biological processes or as components in diagnostic assays. The ability to selectively attach reporter molecules, affinity tags, or other functional groups to biomolecules or surfaces is critical. This compound, as a versatile linker with a protected thiol, can be utilized in the construction of such functionalized molecules wikipedia.org. By conjugating this compound to a molecule of interest, a reactive thiol group is effectively introduced (after deprotection), allowing for subsequent coupling with probes (e.g., fluorescent dyes), labels (e.g., biotin), or reactive groups on surfaces or other biomolecules. The polar nature of the linker can influence the solubility and accessibility of the attached functional group in aqueous biological environments, which is often a crucial factor for the performance of biochemical probes and assays.

Role in Surface Modification and Immobilization Techniques for Research Substrates

Surface modification and immobilization techniques are fundamental in creating research substrates for a wide range of applications, including biosensors, microarrays, and chromatography stationary phases. Covalent attachment of biomolecules or other ligands to solid supports requires suitable linkers that can provide stable coupling and maintain the activity of the immobilized species. This compound can play a role in these techniques by serving as a linker to functionalize surfaces with thiol-reactive groups or to attach thiol-containing molecules to surfaces appropriately functionalized. For instance, a surface could be modified to present maleimide groups, which can then react with the deprotected thiol of a molecule conjugated to this compound. The polar EEE chain can help to extend the immobilized molecule away from the surface, reducing non-specific interactions and improving accessibility for binding events.

Development of Conjugates for Targeted Delivery Systems in In Vitro Studies

The development of targeted delivery systems, particularly in the context of drug delivery and gene therapy research, often involves conjugating therapeutic or diagnostic agents to targeting ligands. Linkers are indispensable components of these conjugates, connecting the targeting moiety to the payload and often influencing the conjugate's stability, solubility, and release mechanism. This compound, as a polar linker, is relevant in the development of such conjugates for in vitro studies nih.gov. While the search results frequently mention its use in the broader context of linkers for antibody-drug conjugates (ADCs), where targeted delivery is paramount, its specific contribution in in vitro targeted delivery systems would involve its role in creating soluble and stable conjugates. The protected thiol allows for controlled coupling to targeting ligands (like antibodies or peptides) or to therapeutic/diagnostic agents. The polar nature of the linker can enhance the solubility of the resulting conjugate in biological media used in in vitro experiments, and the cleavable nature of the thiol-trityl bond provides a mechanism for controlled release of the payload under specific conditions, such as in the presence of reducing agents nih.gov.

Mechanistic Insights and Theoretical Investigations of Trt S Eee Reactivity

Reaction Kinetics and Thermodynamics of Trityl Thioether Bond Formation and Cleavage

The reactivity of Trt-S-EEE is largely dictated by the formation and cleavage of the trityl-sulfur (Trt-S) bond. Trityl groups are commonly used as protecting groups for thiols due to their lability under acidic conditions. nih.gov The formation of a trityl thioether bond typically involves the reaction of a thiol with a trityl halide or alcohol under suitable conditions. The kinetics of this formation would depend on factors such as the specific tritylating agent used, the solvent, temperature, and the concentration of reactants.

Cleavage of the Trt-S bond in this compound is a key reaction for releasing the free thiol. This deprotection is generally acid-catalyzed. nih.govthegoodscentscompany.com The mechanism involves protonation of the sulfur atom or the trityl carbon, followed by heterolytic cleavage of the C-S bond to generate a stable trityl cation (Trt⁺) and the free thiol. The stability of the trityl cation is a significant driving force for this cleavage reaction. The kinetics of Trt-S bond cleavage are influenced by the acid strength, its concentration, the solvent system, and the presence of scavengers that can trap the generated trityl cation. thegoodscentscompany.com

Influence of Solvent and Scavenger Systems on this compound Reactivity Profiles

The choice of solvent and the inclusion of scavenger systems significantly impact the reactivity of this compound, particularly during deprotection. Acid-catalyzed cleavage of the Trt-S bond generates the trityl cation, which is highly reactive and can participate in side reactions, such as re-tritylation of the liberated thiol or alkylation of other sensitive functional groups present in the molecule or on a solid support if used in solid-phase synthesis. thegoodscentscompany.com

Solvents play a crucial role in stabilizing the transition state and intermediates (like the trityl cation) formed during the reaction. Polar protic solvents, such as trifluoroacetic acid (TFA), are commonly used for trityl deprotection due to their ability to solvate charged species effectively, thereby facilitating the cleavage. thegoodscentscompany.com However, the solvent can also influence the rate and extent of side reactions.

Scavengers are essential additives in deprotection mixtures to intercept the reactive trityl cation and prevent unwanted side reactions. nih.govthegoodscentscompany.com Various types of scavengers can be employed, including alkyl and aryl thiols, thioethers, and other nucleophilic species. thegoodscentscompany.com For instance, triisopropylsilane (B1312306) (TIS) and water are conventional scavengers used in TFA-based cleavage cocktails. thegoodscentscompany.com Studies on the deprotection of trityl-protected cysteine have shown that the efficiency of different scavengers in mitigating side reactions varies. Thioethers like dimethyl sulfide (B99878) (DMS) and thioanisole (B89551) have been reported as effective scavengers in reducing S-tert-butylation, a related side reaction involving carbocations. thegoodscentscompany.com The concentration and combination of scavengers in the reaction mixture are critical parameters that need to be optimized for efficient deprotection and minimization of impurities. thegoodscentscompany.com

Computational Chemistry Approaches to Model this compound Interactions and Conformations

Computational chemistry methods can provide valuable insights into the reactivity, stability, and conformational preferences of molecules like this compound. Approaches such as molecular mechanics (MM), quantum mechanics (QM), and combined QM/MM methods can be used to model the structure and behavior of organic molecules.

For this compound, computational studies could focus on:

Conformational Analysis: The tetraethylene glycol linker provides flexibility. Computational methods can explore the various low-energy conformations of the molecule in different environments (e.g., gas phase, solution) to understand its spatial arrangement and how it might interact with other molecules or surfaces.

Modeling Trt-S Bond Cleavage: QM calculations can be used to study the potential energy surface of the acid-catalyzed Trt-S bond cleavage, identifying transition states and intermediates. This can provide information about the activation energy and the mechanism of the reaction at a molecular level.

Investigating Solvent Effects: Continuum solvation models or explicit solvent molecules in QM/MM calculations can be used to simulate the influence of different solvents on the reaction pathway and energy barriers.

Scavenger Interactions: Computational methods can model the interactions between the trityl cation and various scavenger molecules to assess their trapping efficiency and understand the energetics of these processes.

Interactions with Other Species: If this compound is used in conjugation reactions or as a linker to surfaces, computational chemistry can model its interactions with biomolecules (e.g., peptides, proteins) or solid supports to understand binding modes and reactivity in complex environments.

While general computational chemistry studies on similar systems exist, specific computational data for this compound regarding its bond formation/cleavage or conformational landscape were not found in the provided search results.

Emerging Research Applications and Future Perspectives for Trt S Eee Analogs

Exploration of Trt-S-EEE in the Synthesis of Novel Research Reagents and Building Blocks

The S-trityl group is a well-established protecting group for the thiol functionality of cysteine in peptide synthesis. peptide.comresearchgate.net Its acid lability allows for selective removal under mild conditions, which is crucial for the synthesis of complex peptides and research reagents. nih.govresearchgate.netuoa.gr this compound analogs serve as sophisticated building blocks in solid-phase peptide synthesis (SPPS). The trityl group can be used to anchor the peptide to a resin via the side chain of a cysteine residue, enabling the synthesis of peptides with modified C-termini, such as esters. nih.gov

The synthetic utility of this compound analogs is highlighted by their application in creating well-defined peptide structures. The trityl group's properties are integral to strategies for synthesizing complex structures like cyclic or branched peptides. ru.nl By incorporating the this compound moiety, researchers can introduce specific functionalities or structural constraints into a peptide sequence, yielding novel reagents for studying biological processes.

Table 1: Synthetic Strategies Utilizing Trityl-Protected Moieties

Strategy Description Key Advantage Research Application
Side-Chain Anchoring The Trt-S group of a cysteine residue is used to attach the initial amino acid to a trityl-containing resin. nih.gov Enables synthesis of peptides with modified C-termini (e.g., esters) and avoids issues like racemization at the C-terminal residue. nih.gov Creation of peptide analogs for structure-activity relationship studies.
Fragment Condensation Trt-protected peptide fragments are synthesized and then ligated together to form a larger peptide or protein. Facilitates the synthesis of long or difficult peptide sequences that are prone to aggregation. biosynth.com Synthesis of proteins and enzymes for biochemical assays.

| Orthogonal Protection | The acid-labile Trt group is used in combination with other protecting groups (e.g., base-labile Fmoc) that are removed under different conditions. peptide.com | Allows for selective deprotection and modification of specific sites within a complex molecule. ru.nl | Development of branched peptides and peptide-drug conjugates. |

Potential in Advanced Materials Science for the Creation of Functional Soft Materials

A significant area of interest is the application of this compound analogs in materials science, particularly in the development of "smart" soft materials. These molecules are a type of peptide amphiphile (PA), which consists of a hydrophobic tail (the Trt-S group) and a hydrophilic head (the EEE peptide sequence). nih.govnih.gov This amphiphilicity drives their self-assembly in aqueous solutions into ordered nanostructures such as nanofibers, nanotubes, and hydrogels. johnshopkins.eduresearchgate.net

The driving forces behind this self-assembly include hydrophobic interactions among the trityl groups and hydrogen bonding within the peptide backbone. nih.gov The tri-glutamic acid sequence, with its carboxylic acid side chains, imparts pH-responsiveness to the resulting materials. nih.govnih.gov Changes in pH alter the protonation state of the glutamic acid residues, affecting electrostatic repulsion and, consequently, the stability and morphology of the self-assembled structure. acs.org

These peptide-based hydrogels are being explored for a variety of applications, from serving as texture modifiers in food technology to acting as scaffolds in regenerative medicine. nih.govresearchgate.net The market for such peptide-based nanomaterials is projected to grow significantly, driven by innovations in targeted drug delivery and tissue engineering. futuremarketinsights.com

Table 2: Properties and Applications of this compound-based Soft Materials

Material Type Key Properties Potential Applications
pH-Responsive Hydrogels Forms a gel network in response to specific pH triggers; biocompatible and biodegradable. nih.gov Controlled release of encapsulated bioactive compounds; scaffolds for tissue engineering. johnshopkins.edu
Self-Assembling Nanofibers High-aspect-ratio structures with tunable surface chemistry. nih.gov Components in nanocomposites; templates for mineralization; cell culture substrates.

| Functional Coatings | Can be designed to have antimicrobial properties or to promote cell adhesion. researchgate.net | Smart packaging for food preservation; biocompatible coatings for medical implants. nih.gov |

Development of this compound-based Scaffolds for Drug Discovery Tool Development in Research Settings

In the realm of drug discovery, this compound analogs provide a versatile scaffold for creating novel research tools. The defined structure allows for the precise presentation of bioactive motifs, making these scaffolds valuable for developing probes to study protein-protein interactions or to identify new therapeutic targets. uic.edu

The self-assembling properties of these molecules can be harnessed to create high-density displays of specific peptide sequences. This is particularly useful in screening for compounds that modulate a particular biological pathway. researchgate.net For instance, a this compound scaffold could be functionalized with a known binding epitope for a target receptor. This functionalized nanostructure can then be used in high-throughput screening assays to identify small molecules that disrupt the epitope-receptor interaction.

Furthermore, these scaffolds are being investigated as platforms for controlled drug delivery systems. nih.govmdpi.com The hydrogel matrix formed by the self-assembly of this compound analogs can encapsulate therapeutic agents, which are then released in a controlled manner, potentially triggered by local changes in pH, such as those found in a tumor microenvironment. nih.gov

Unaddressed Challenges and Prospective Research Avenues in this compound Chemistry

Despite the significant potential of this compound analogs, several challenges remain. The synthesis of complex peptides, especially those with hydrophobic or repetitive sequences, can be difficult, often resulting in aggregation and low yields. mblintl.comfrontiersin.org The production of these molecules can also generate significant chemical waste, prompting a move towards more sustainable, "green" synthesis methods. creative-peptides.comproteogenix.science

Future research is likely to focus on several key areas:

Optimization of Synthesis: Developing more efficient and sustainable protocols for the synthesis of this compound and its derivatives is crucial for their broader application. creative-peptides.comproteogenix.science This includes the exploration of novel coupling reagents and the use of environmentally friendly solvents.

Advanced Material Design: There is a growing interest in creating multi-functional materials by co-assembling different this compound analogs or by combining them with other polymers. nih.gov This could lead to materials with precisely tuned mechanical properties and responsiveness to multiple stimuli.

Complex Biological Mimicry: Researchers are working to design scaffolds that more accurately mimic the complex extracellular matrix, providing more realistic environments for 3D cell culture and tissue engineering studies.

Therapeutic Innovations: The development of peptide-based drugs is a rapidly growing field. nih.gov Future work will likely involve modifying this compound scaffolds to improve the stability and pharmacokinetic properties of peptide therapeutics, bringing new treatments for a range of diseases. nih.gov

The continued exploration of this compound chemistry holds great promise for advancing our capabilities in chemical synthesis, materials science, and biomedical research.

Table of Mentioned Compounds

Abbreviation / NameFull Name
This compoundS-trityl-tri-glutamic acid analog
TrtTrityl (Triphenylmethyl)
EEETri-glutamic acid
FmocFluorenylmethyloxycarbonyl
SPPSSolid-Phase Peptide Synthesis

Q & A

Basic: How should experimental designs for Trt-S-EEE be structured to ensure validity and reproducibility?

Methodological Answer:

  • Step 1: Define Variables – Clearly distinguish independent (e.g., dosage, temperature) and dependent variables (e.g., reaction yield, stability metrics). Use controlled conditions to isolate confounding factors .
  • Step 2: Replication – Include triplicate measurements and negative/positive controls to account for experimental noise .
  • Step 3: Documentation – Follow technical standards (e.g., IEA guidelines) to detail protocols, equipment calibration, and environmental conditions for reproducibility .
  • Data Presentation – Use tables to summarize baseline parameters (e.g., Table 1) and statistical dispersion metrics (e.g., standard deviation) .

Basic: What methodologies ensure reproducibility of this compound synthesis and characterization?

Methodological Answer:

  • Material Traceability – Document supplier details, purity grades, and batch numbers for reagents .
  • Validation Protocols – Cross-validate results using complementary techniques (e.g., NMR for structural confirmation, HPLC for purity) .
  • Standardized Reporting – Adhere to IEEE guidelines for abstract clarity, including precise descriptions of synthesis steps and analytical conditions .

Advanced: How should researchers address contradictions in this compound experimental data (e.g., conflicting stability results)?

Methodological Answer:

  • Step 1: Hypothesis Testing – Re-examine assumptions (e.g., environmental controls, sample degradation) using sensitivity analysis .
  • Step 2: Contradiction Mapping – Apply frameworks like TRIZ (Table 7 in ) to categorize contradictions as technical (e.g., instrument limits) or empirical (e.g., sample variability) .
  • Step 3: Empirical Validation – Use Bayesian statistics to quantify uncertainty or conduct meta-analyses of replicated studies .

Advanced: How can this compound research findings be integrated with existing theoretical models?

Methodological Answer:

  • Step 1: Literature Synthesis – Conduct systematic reviews to map gaps (e.g., inconsistencies in thermodynamic properties) using databases like Scopus and Web of Science .
  • Step 2: Model Refinement – Use computational tools (e.g., DFT simulations) to test alignment between observed data and theoretical predictions .
  • Step 3: Peer Validation – Present findings at conferences for interdisciplinary critique, focusing on reconciling discrepancies .

Basic: What protocols validate analytical methods for this compound quantification?

Methodological Answer:

  • Calibration Curves – Generate linearity data across expected concentration ranges (e.g., 0.1–100 µM) with R² > 0.99 .
  • Limit Detection – Calculate LOD/LOQ using signal-to-noise ratios (3:1 and 10:1 thresholds) .
  • Inter-Lab Comparison – Share samples with independent labs to verify method robustness .

Advanced: How can researchers estimate the reliability of this compound data in small-sample studies?

Methodological Answer:

  • Step 1: Contradiction Analysis – Apply JSM-method frameworks to identify empirical contradictions (e.g., outlier-driven inconsistencies) .
  • Step 2: Bootstrapping – Resample datasets to generate confidence intervals for mean values .
  • Step 3: Cross-Validation – Split data into training/validation sets to assess predictive accuracy .

Basic: What strategies improve the rigor of literature reviews on this compound?

Methodological Answer:

  • Database Selection – Use peer-reviewed repositories (e.g., PubMed, IEEE Xplore) and filter by study type (e.g., in vitro vs. in vivo) .
  • Bias Mitigation – Apply PRISMA guidelines to document inclusion/exclusion criteria and assess publication bias .

Advanced: How can computational models predict this compound behavior under novel conditions?

Methodological Answer:

  • Parameterization – Use experimental data (e.g., kinetic constants) to train machine learning models .
  • Validation – Compare predictions against empirical data from high-throughput screening .
  • Uncertainty Quantification – Report prediction intervals using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.